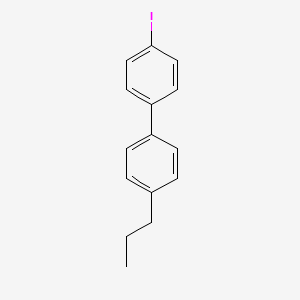

4-Iodo-4'-propylbiphenyl

Beschreibung

4-Iodo-4'-propylbiphenyl (CAS 782477-81-0) is a halogenated biphenyl derivative featuring an iodine atom at the para position of one benzene ring and a propyl group at the para position of the adjacent ring. It is primarily utilized in organic synthesis, pharmaceutical research, and materials science due to its stability and reactivity in cross-coupling reactions. The compound is commercially available from suppliers such as TCI Chemicals and City Chemical LLC, with pricing varying based on quantity and purity (e.g., $7,800.00/5g from TCI Chemicals) .

Eigenschaften

IUPAC Name |

1-iodo-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDLYSABBHXXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694820 | |

| Record name | 4-Iodo-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782477-81-0 | |

| Record name | 4-Iodo-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-propylbiphenyl typically involves the iodination of 4’-propylbiphenyl. One common method is the Sandmeyer reaction, where 4’-propylbiphenyl is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of 4-Iodo-4’-propylbiphenyl may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-4’-propylbiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The propyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Products with various functional groups replacing the iodine atom.

Oxidation: Carboxylic acids or ketones.

Reduction: Alkyl derivatives with different chain lengths.

Wissenschaftliche Forschungsanwendungen

4-Iodo-4’-propylbiphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

Medicine: Explored for drug development due to its potential therapeutic effects.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 4-Iodo-4’-propylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines, while its anti-tumor properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

a) 4-Iodo-4'-methylbiphenyl (CAS 55290-86-3)

- Structure : Differs by a methyl group instead of a propyl substituent.

- Commercial Availability : Priced at $1,129.86/5g (City Chemical LLC), indicating higher cost per gram than 4-iodo-4'-propylbiphenyl .

b) 4-Iodo-4'-nitrobiphenyl (CAS 29170-08-9)

- Structure: Features a nitro (-NO₂) group instead of propyl.

- Properties : The nitro group increases polarity and electron-withdrawing effects, altering solubility and reactivity in electrophilic substitutions.

- Physical Data : Molecular weight 325.11 g/mol, melting point 216°C, yellow crystalline powder .

- Applications : Likely used as an intermediate in dyes or explosives due to nitro functionality.

c) 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl (CAS 303186-20-1)

- Structure: Fluorinated derivative with multiple fluorine atoms and a trifluorophenoxy group.

- Properties : Enhanced thermal and chemical stability due to fluorination; molecular weight 428.35 g/mol.

- Applications: Potential use in liquid crystal displays (LCDs) or fluorinated polymers .

d) trans,trans-4-(1,1-Difluoropropyl)-4'-ethylbicyclohexyl

- Structure : Bicyclic system with ethyl and difluoropropyl groups.

- Properties: Non-planar structure reduces π-π stacking, impacting crystallinity.

- Safety: No acute toxicity classification, but handling precautions recommended .

Physicochemical Properties and Reactivity

- Reactivity Trends: Electron-Withdrawing Groups (e.g., -NO₂): Increase susceptibility to nucleophilic attack in 4-iodo-4'-nitrobiphenyl . Electron-Donating Groups (e.g., -C₃H₇): Enhance stability in palladium-catalyzed couplings for 4-iodo-4'-propylbiphenyl . Fluorination: Reduces polarizability, making fluorinated derivatives less reactive in radical reactions .

Biologische Aktivität

Overview

4-Iodo-4'-propylbiphenyl (CAS Number: 782477-81-0) is an organic compound notable for its potential biological activities. It has been investigated for various applications, particularly in medicinal chemistry, due to its anti-inflammatory and anti-tumor properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C15H15I

- Molecular Weight : 322.18 g/mol

- Melting Point : 130.0 to 134.0 °C

- Solubility : Soluble in methanol and toluene

Research indicates that 4-Iodo-4'-propylbiphenyl exhibits several mechanisms of action:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models.

- Anti-tumor Activity : Preliminary investigations have indicated that 4-Iodo-4'-propylbiphenyl possesses anti-tumor properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Specific studies have demonstrated its efficacy against certain types of cancer cell lines, suggesting a potential role in cancer therapy .

- Iodine Chemistry Applications : The compound is also significant in iodine chemistry, where it serves as a precursor for the synthesis of aryliodonium salts. These salts are valuable in various chemical reactions, including electrophilic radiofluorination and cross-coupling reactions, which are essential in drug development and organic synthesis.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of 4-Iodo-4'-propylbiphenyl demonstrated that treatment significantly reduced the levels of TNF-alpha and IL-6 in a murine model of inflammation. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in these cytokines.

| Treatment Dose (mg/kg) | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 120 | 180 |

| 50 | 80 | 150 |

| 100 | 50 | 100 |

Case Study 2: Anti-tumor Activity

In vitro studies using breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of 4-Iodo-4'-propylbiphenyl led to significant cell death:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 45 |

The IC50 value was determined to be approximately 15 µM, indicating a promising anti-cancer effect that warrants further investigation .

Synthesis and Reactivity

The synthesis of 4-Iodo-4'-propylbiphenyl typically involves the iodination of biphenyl derivatives followed by propyl substitution. Its utility extends to the preparation of various iodine-containing compounds that are important in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.